REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1.[OH-].[Na+].S([O-])([O-])(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>>[CH:3]([O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1)=[CH2:2] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.52 mol
|
Type
|
reactant
|
Smiles
|
ClCCOC1OCCCC1
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tetrabutylammonium monosulphate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled at 50° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The distillate is then dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |